molecular formula C7H6ClN3 B6176165 2-azido-4-chloro-1-methylbenzene CAS No. 85862-51-7

2-azido-4-chloro-1-methylbenzene

Cat. No.: B6176165
CAS No.: 85862-51-7
M. Wt: 167.6
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Description

2-Azido-4-chloro-1-methylbenzene is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a chlorine atom and a methyl group. This compound is a colorless to light yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylbenzenamine, is treated with sodium azide (NaN₃) under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-azido-4-chloro-1-methylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chloro-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.

    Cycloaddition: Alkynes in the presence of a copper catalyst (CuAAC reaction).

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 2-amino-4-chloro-1-methylbenzene.

Scientific Research Applications

2-Azido-4-chloro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in the labeling and modification of biomolecules through bioorthogonal reactions.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azido-4-chloro-1-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications . The compound can also participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles, leading to the formation of diverse products.

Comparison with Similar Compounds

2-Azido-4-chloro-1-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:

    2-Azido-4-chlorobenzene: Lacks the methyl group, which can affect its reactivity and applications.

    2-Azido-1-methylbenzene: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    4-Azido-2-chloro-1-methylbenzene: Positional isomer with similar reactivity but different physical properties.

The uniqueness of this compound lies in the combination of the azido, chloro, and methyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

85862-51-7

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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